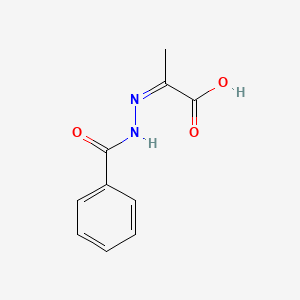![molecular formula C17H22N2O2 B5910161 2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one](/img/structure/B5910161.png)
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis[4-(dimethylamino)-1,3-butadien-1-yl]-4H-pyran-4-one, commonly known as DCMU, is a herbicide that has been widely used in scientific research. DCMU is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking electron flow from photosystem II to photosystem I in the photosynthetic electron transport chain.
作用机制
DCMU inhibits photosynthesis by blocking electron flow from photosystem II to photosystem I. Specifically, DCMU binds to the QB site of photosystem II, preventing the transfer of electrons to plastoquinone. This leads to a buildup of electrons in photosystem II, which eventually leads to the inhibition of photosystem II and the entire electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU depend on the concentration and duration of exposure. At low concentrations, DCMU can stimulate photosynthesis by increasing the efficiency of photosystem I. At higher concentrations, DCMU inhibits photosynthesis and can lead to the production of reactive oxygen species, which can damage cells and tissues.
实验室实验的优点和局限性
One advantage of using DCMU in lab experiments is that it is a potent inhibitor of photosynthesis, which allows researchers to study the effects of photosynthesis inhibition on plant growth and development. However, DCMU is also toxic to cells and tissues, which can limit its use in certain experiments. Additionally, DCMU can have non-specific effects on other cellular processes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DCMU. One area of interest is the development of new herbicides that target specific steps in the photosynthetic electron transport chain. Another area of interest is the use of DCMU as a tool to study the effects of environmental stress on photosynthesis. Finally, there is potential for DCMU to be used as a therapeutic agent in the treatment of certain diseases, such as cancer, which rely on the efficient production of ATP through photosynthesis.
合成方法
DCMU can be synthesized by reacting 3-(dimethylamino)propylmagnesium bromide with 2,4-pentanedione, followed by oxidation with lead tetraacetate. The product is then purified by column chromatography.
科学研究应用
DCMU has been widely used in scientific research as a tool to study photosynthesis. It has been used to investigate the electron transport chain, the role of photosystem II in photosynthesis, and the effects of environmental stress on photosynthesis. DCMU has also been used to study the effects of photosynthesis inhibition on plant growth and development.
属性
IUPAC Name |
2,6-bis[(1E,3E)-4-(dimethylamino)buta-1,3-dienyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(2)11-7-5-9-16-13-15(20)14-17(21-16)10-6-8-12-19(3)4/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZQAEFMWQGNMY-HFBXSBKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=CC1=CC(=O)C=C(O1)C=CC=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=C/C1=CC(=O)C=C(O1)/C=C/C=C/N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 2,6-bis(4-dimethylaminobuta-1,3-dienyl)- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B5910087.png)
![4-[(4-tert-butylphenyl)sulfonyl]thiomorpholine](/img/structure/B5910102.png)
![3-amino-5-imino-1,5-dihydro-4H-pyrazol-4-one [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5910110.png)
![8-[(dimethylamino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B5910132.png)

![3,4-dimethyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5910142.png)

![N-(6-methyl-12H-indolo[3',2':4,5]pyrimido[1,6-a]indol-13-yl)acetamide](/img/structure/B5910150.png)
![8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5910153.png)
![6-(bromomethyl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B5910160.png)


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)
